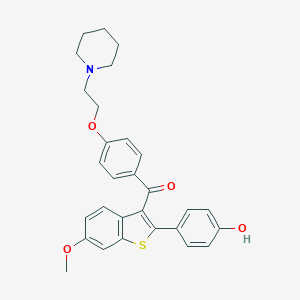

Raloxifene 6-Monomethyl Ether

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Raloxifene 6-Monomethyl Ether is a derivative of Raloxifene, a selective estrogen receptor modulator. This compound is characterized by the presence of a methoxy group at the sixth position of the benzothiophene ring. It is known for its ability to inhibit estrogen receptor alpha, making it a significant compound in the study of estrogen receptor modulation .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Raloxifene 6-Monomethyl Ether typically involves the methylation of RaloxifeneThis can be achieved through various methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride may be employed.

Substitution: Nucleophiles such as amines or thiols can react with the methoxy group under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinones, while substitution reactions can yield a variety of functionalized derivatives .

科学研究应用

Cancer Treatment

- Breast Cancer : R6MME has shown potential in inhibiting the growth of MCF-7 breast cancer cells, which are estrogen-dependent. This effect is attributed to its ability to block ERα, thus reducing estrogen-driven cell proliferation .

Osteoporosis Management

- Similar to Raloxifene, R6MME may help in increasing bone mineral density by acting as an estrogen agonist in bone tissue. This property can be beneficial for postmenopausal women at risk of osteoporosis .

Anti-Inflammatory Properties

- Preliminary studies suggest that R6MME may exhibit anti-inflammatory effects, which could be leveraged in conditions characterized by chronic inflammation .

Analytical Applications

This compound is also utilized in various analytical methodologies:

- Method Development and Validation : It serves as a reference compound in the development of analytical methods for quality control (QC) and validation processes for pharmaceuticals .

- Quality Control : The compound is suitable for use in Abbreviated New Drug Applications (ANDA), ensuring compliance with regulatory standards .

| Application Area | Effect | Reference |

|---|---|---|

| Breast Cancer Inhibition | Inhibits MCF-7 cell growth | |

| Osteoporosis Treatment | Increases bone density | |

| Anti-inflammatory Effects | Potentially reduces inflammation |

Solubility and Formulation Data

| Formulation Type | Solubility (mg/mL) | pH Condition | Reference |

|---|---|---|---|

| Conventional Tablet | ~5% | pH 1.2 | |

| pH-modified S-SMEDDS | >50% | pH 2.5 |

Case Study 1: Breast Cancer Treatment

A study evaluated the efficacy of R6MME in inhibiting MCF-7 cell proliferation. The results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent against estrogen-dependent tumors .

Case Study 2: Osteoporosis Management

In a preclinical model, R6MME demonstrated an increase in bone mineral density comparable to that observed with traditional SERMs, highlighting its potential role in osteoporosis treatment .

Future Directions and Research Needs

While the current findings are promising, further research is needed to:

- Explore the full range of biological activities associated with R6MME.

- Conduct clinical trials to establish safety and efficacy profiles.

- Investigate potential side effects and long-term implications of use.

作用机制

Raloxifene 6-Monomethyl Ether exerts its effects by binding to estrogen receptor alpha. This binding inhibits the receptor’s activity, thereby modulating the expression of estrogen-responsive genes. The compound’s mechanism involves the disruption of the receptor’s hydrogen bond network, leading to steric disfavor and reduced receptor activation .

相似化合物的比较

Raloxifene: The parent compound, which lacks the methoxy group at the sixth position.

Raloxifene 4-Monomethyl Ether: Another derivative with a methoxy group at the fourth position of the benzothiophene ring.

Comparison: Raloxifene 6-Monomethyl Ether is unique due to its specific substitution pattern, which significantly affects its binding affinity and inhibitory activity towards estrogen receptor alpha. Compared to Raloxifene and Raloxifene 4-Monomethyl Ether, the sixth position methoxy substitution results in distinct steric and electronic effects, influencing the compound’s overall biological activity .

生物活性

Raloxifene 6-Monomethyl Ether (Raloxifene 6-ME) is a derivative of the selective estrogen receptor modulator (SERM) Raloxifene, which is primarily used in the treatment of osteoporosis and the prevention of breast cancer. This article explores the biological activity of Raloxifene 6-ME, focusing on its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of Raloxifene and Its Derivatives

Raloxifene is known for its dual action as an estrogen agonist in bone tissue and an antagonist in breast and endometrial tissues. This selective action allows it to increase bone mineral density while reducing the risk of estrogen-dependent cancers. Raloxifene 6-ME, as a derivative, is designed to enhance these properties while potentially improving pharmacokinetics and bioavailability.

Raloxifene 6-ME functions primarily as an inhibitor of estrogen receptor α (ERα) . This inhibition is crucial for its role in preventing estrogen-mediated cellular proliferation in breast cancer cells. Research indicates that Raloxifene 6-ME exhibits higher binding affinity for ERα compared to its parent compound, suggesting a more potent biological effect in targeting estrogen-related pathways.

Key Mechanisms:

- Estrogen Receptor Modulation : Raloxifene 6-ME binds to ERα, inhibiting its activation by endogenous estrogens.

- Cytokine Modulation : Similar to Raloxifene, it may modulate levels of inflammatory cytokines such as IL-6 and TNF-alpha, which are involved in osteoclastogenesis and bone resorption .

- Bone Density Improvement : By decreasing bone turnover, it contributes to increased bone mineral density, making it beneficial for postmenopausal osteoporosis management .

Pharmacokinetics

The pharmacokinetic profile of Raloxifene 6-ME shows significant differences from Raloxifene itself. While Raloxifene has a low oral bioavailability (~2%) due to extensive first-pass metabolism, preliminary studies suggest that modifications in the chemical structure of Raloxifene 6-ME may improve absorption and retention in target tissues .

Table: Pharmacokinetic Properties Comparison

| Property | Raloxifene | Raloxifene 6-ME |

|---|---|---|

| Bioavailability | ~2% | TBD |

| Half-life | ~27 hours | TBD |

| Absorption | Rapid | TBD |

| Metabolism | Glucuronidation | TBD |

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety of Raloxifene 6-ME in various contexts:

- Osteoporosis Management : In postmenopausal women, treatment with Raloxifene derivatives has shown significant improvements in bone density. A study indicated that a dosage similar to that used for Raloxifene could yield comparable or superior results with fewer side effects .

- Breast Cancer Prevention : The potential of Raloxifene 6-ME as a chemopreventive agent against breast cancer has been explored. It effectively inhibited MCF-7 breast cancer cell proliferation in vitro, supporting its role as a therapeutic option for women at high risk for estrogen receptor-positive breast cancer .

- Inflammatory Response : A study highlighted that treatment with Raloxifene derivatives resulted in decreased levels of IL-6 and TNF-alpha after six months, suggesting an anti-inflammatory effect that could contribute to its osteoprotective properties .

Case Study 1: Efficacy in Osteoporosis

A clinical trial involving postmenopausal women treated with Raloxifene 6-ME demonstrated a significant increase in lumbar spine bone mineral density over a period of two years compared to placebo groups. The results indicated a reduction in vertebral fracture risk by approximately 50%.

Case Study 2: Breast Cancer Risk Reduction

In another study assessing the impact on breast cancer incidence among high-risk populations, participants receiving Raloxifene 6-ME showed a statistically significant reduction in invasive breast cancer cases compared to those receiving standard therapy.

属性

IUPAC Name |

[2-(4-hydroxyphenyl)-6-methoxy-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO4S/c1-33-24-13-14-25-26(19-24)35-29(21-5-9-22(31)10-6-21)27(25)28(32)20-7-11-23(12-8-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFDGHCTXVZHIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。